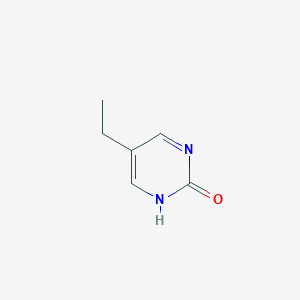

5-乙基嘧啶-2(1H)-酮

描述

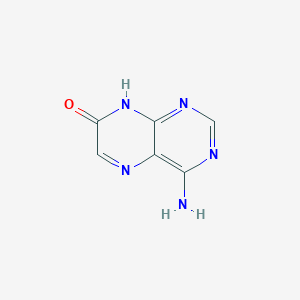

The compound 5-Ethylpyrimidin-2(1H)-one is a derivative of the pyrimidine heterocycle, which is a core structure in many biologically active compounds and pharmaceuticals. Pyrimidine derivatives have been extensively studied due to their wide range of therapeutic applications, including analgesic, anti-inflammatory, and antioxidant properties .

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, the cyclization of N-[2-ethoxycarbonyl-2-cyano-1-(isopropylamino)vinyl] formamidine in the presence of dry HCl in dioxane followed by nucleophilic substitution has been used to synthesize 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines . Another method involves the reaction of vinyl azides with thiourea under mild conditions without additional additives to produce polysubstituted 5-aminopyrimidine-2(1H)-thiones . Additionally, a one-pot synthesis approach using magnetically recoverable nanoferro-spinel catalysts has been reported for the synthesis of 5-acetyl-3,4-dihydro-4-phenylpyrimidin-2(1H)-one .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be elucidated using various analytical techniques. Single crystal X-ray analysis and vibrational spectral studies, along with density functional theory (DFT) calculations, have been employed to determine the optimized molecular crystal structure of ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2,6-dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate, a related pyrimidine derivative .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a range of chemical reactions. Nucleophilic substitution reactions have been used to synthesize novel ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate derivatives . Additionally, multicomponent synthesis approaches have been developed for the synthesis of 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. These properties are crucial for their biological activity and therapeutic potential. For example, some synthesized 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines exhibited potent analgesic and anti-inflammatory effects with very low ulcer indices . The antioxidant activity of certain pyrimidine derivatives has also been evaluated using assays such as DPPH and hydroxy radical induced DNA strand scission, with some compounds showing promising results .

科学研究应用

催化和合成

5-乙基嘧啶-2(1H)-酮已被用于合成各种化合物。例如,它参与了使用可磁性回收的纳米铁尖晶石催化剂的一锅法合成过程。这种方法显著提高了5-乙酰基-3,4-二氢-4-苯基嘧啶-2(1H)-酮的合成产率,展示了它在催化过程中的实用性 (Pachpinde & Langade, 2019)。

生化研究

在生化研究中,5-乙基嘧啶-2(1H)-酮的类似物已被研究其与酶的相互作用。例如,利用核磁共振研究了乳酸杆菌二氢叶酸还原酶与各种嘧啶胺类似物的复合物,包括5-乙基嘧啶-2(1H)-酮衍生物,为这些分子中嘧啶-苯基键的受阻旋转提供了见解 (Birdsall et al., 1990)。

抗菌研究

研究表明,5-乙基嘧啶-2(1H)-酮的衍生物可能具有抗菌性能。例如,利用7-氨基嘧啶-5(1H)-酮作为起始物质的新型1,2,4-三唑嘧啶类化合物表现出有希望的抗菌活性 (Abu‐Hashem, Hussein, & Abu‐Zied, 2016)。

药理应用

5-乙基嘧啶-2(1H)-酮的衍生物也已被评估其药理潜力。例如,合成了5-HT1A部分激动剂的氨基嘧啶系列化合物表现出中等效力和代谢稳定性,展示了这些化合物在治疗应用中的潜力 (Dounay et al., 2009)。

光催化和环境应用

5-乙基嘧啶-2(1H)-酮及其衍生物已在环境科学领域进行研究。例如,已探讨了相关化合物在水溶液中的光催化降解动力学和机制,这对环境清洁和药物降解研究具有相关性 (Cao et al., 2013)。

未来方向

属性

IUPAC Name |

5-ethyl-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-2-5-3-7-6(9)8-4-5/h3-4H,2H2,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYFKXBRRNSJBSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CNC(=O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60493772 | |

| Record name | 5-Ethylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60493772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethylpyrimidin-2(1H)-one | |

CAS RN |

64171-56-8 | |

| Record name | 5-Ethylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60493772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。